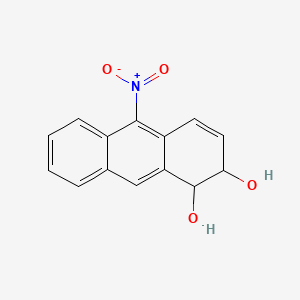

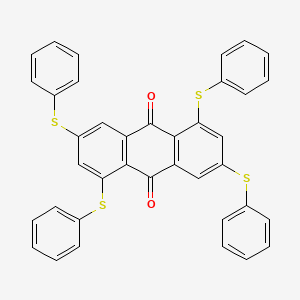

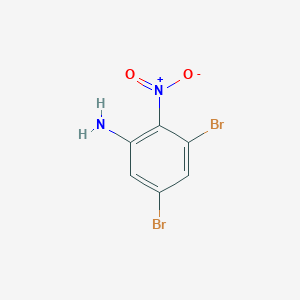

![molecular formula C22H18N4 B13142960 1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)

1,2-Di([2,2'-bipyridin]-6-yl)ethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Di([2,2’-bipyridin]-6-yl)ethane is a compound that features two 2,2’-bipyridine units connected by an ethane bridge. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions. The 2,2’-bipyridine moiety is well-known for its strong binding affinity to metal centers, making 1,2-Di([2,2’-bipyridin]-6-yl)ethane a valuable compound in the study of metal-ligand interactions.

Preparation Methods

The synthesis of 1,2-Di([2,2’-bipyridin]-6-yl)ethane typically involves the coupling of two 2,2’-bipyridine units with an ethane linker. One common method is the Suzuki coupling reaction, which involves the reaction of 2,2’-bipyridine-6-boronic acid with 1,2-dibromoethane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

1,2-Di([2,2’-bipyridin]-6-yl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The bipyridine units can undergo substitution reactions with electrophiles, such as halogens or alkyl groups, under appropriate conditions.

Scientific Research Applications

1,2-Di([2,2’-bipyridin]-6-yl)ethane has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions, catalysis, and the synthesis of metal-organic frameworks (MOFs).

Biology: The compound is employed in the design of metal-based drugs and probes for biological imaging and sensing.

Medicine: It is investigated for its potential use in photodynamic therapy and as a component in drug delivery systems.

Industry: The compound finds applications in the development of advanced materials, such as conductive polymers and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 1,2-Di([2,2’-bipyridin]-6-yl)ethane primarily involves its ability to coordinate with metal ions. The bipyridine units act as bidentate ligands, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal ions, leading to changes in their reactivity, photophysical properties, and catalytic activity. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in studying metal-mediated processes and developing metal-based applications .

Comparison with Similar Compounds

1,2-Di([2,2’-bipyridin]-6-yl)ethane can be compared with other bipyridine-based compounds, such as:

2,2’-Bipyridine: A simpler ligand with two pyridine rings connected directly. It is widely used in coordination chemistry but lacks the ethane bridge present in 1,2-Di([2,2’-bipyridin]-6-yl)ethane.

1,10-Phenanthroline: Another bidentate ligand with a similar structure but with fused aromatic rings. It forms stable complexes with metal ions but has different steric and electronic properties.

4,4’-Dimethyl-2,2’-bipyridine: A derivative of 2,2’-bipyridine with methyl groups at the 4 and 4’ positions. .

1,2-Di([2,2’-bipyridin]-6-yl)ethane stands out due to its unique structure, which allows for the formation of more complex and diverse metal-ligand architectures.

Properties

Molecular Formula |

C22H18N4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-pyridin-2-yl-6-[2-(6-pyridin-2-ylpyridin-2-yl)ethyl]pyridine |

InChI |

InChI=1S/C22H18N4/c1-3-15-23-19(9-1)21-11-5-7-17(25-21)13-14-18-8-6-12-22(26-18)20-10-2-4-16-24-20/h1-12,15-16H,13-14H2 |

InChI Key |

XNZMFEUNKMQQIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC(=N2)CCC3=NC(=CC=C3)C4=CC=CC=N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

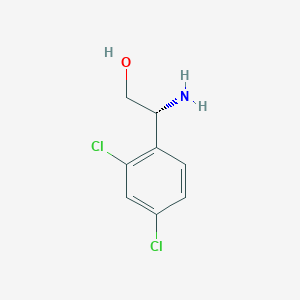

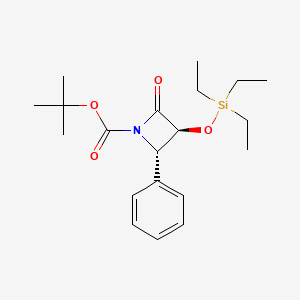

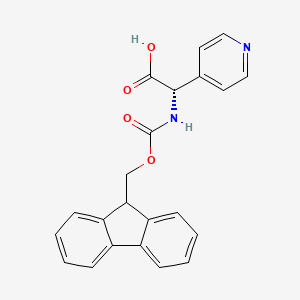

![4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid](/img/structure/B13142877.png)

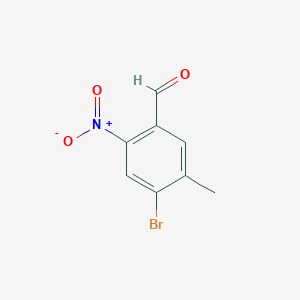

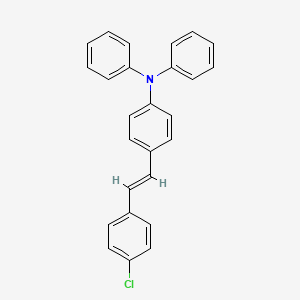

![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)

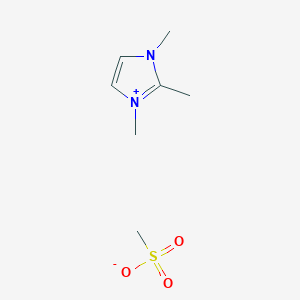

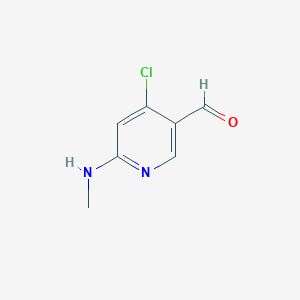

![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)